molecular formula C6H13NO2 B114748 (2R)-2-(Methoxymethyl)morpholine CAS No. 157791-21-4

(2R)-2-(Methoxymethyl)morpholine

Cat. No. B114748
CAS RN: 157791-21-4
M. Wt: 131.17 g/mol
InChI Key: ZPELJYYPPKJKBE-ZCFIWIBFSA-N
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Description

“(2R)-2-(Methoxymethyl)morpholine” is a chemical compound with the CAS Number: 157791-21-4 . It has a molecular weight of 131.17 and its IUPAC name is (2R)-2-(methoxymethyl)morpholine .


Synthesis Analysis

The synthesis of “(2R)-2-(Methoxymethyl)morpholine” involves a solution of ®- (~) glycidylmethylether (0.800 g, 10.66 mmol) in methanol (11 mL) being added dropwise to a solution of 2-aminoethanesulfonic acid (6.440 g, 53.3 mmol) in 40% aqueous sodium hydroxide (11 mL) at 50°C .


Molecular Structure Analysis

The Inchi Code of “(2R)-2-(Methoxymethyl)morpholine” is 1S/C6H13NO2/c1-8-5-6-4-7-2-3-9-6/h6-7H,2-5H2,1H3/t6-/m1/s1 . The Inchi Key is ZPELJYYPPKJKBE-ZCFIWIBFSA-N .


Physical And Chemical Properties Analysis

“(2R)-2-(Methoxymethyl)morpholine” is a light yellow to yellow liquid . It should be stored in a refrigerator .

Scientific Research Applications

2R Regeneration in WDM Systems

“(2R)-2-(Methoxymethyl)morpholine” has been investigated for its use in 2R regeneration based on dispersion-imbalanced loop mirror and its applications in Wavelength Division Multiplexing (WDM) systems . The characteristics of transfer function, output extinction ratio, initial chirp, predispersion, and WDM signals transfer functions were studied .

Enantioselective Synthesis

This compound has been used in enantioselective synthesis with an ephedrine-derived morpholine-dione . The methodology has been applied in enantioselective synthetic approaches to functionalized oxacycles as well as selected natural products such as (-)-quinic acid and ®-homocitric acid .

Synthesis of α-Hydroxy Acid Derivatives

The compound has been used as a chiral controller for the asymmetric synthesis of α-hydroxy acid derivatives . These derivatives are important organic compounds due to their utility as building blocks for the asymmetric synthesis of natural products and biologically active molecules .

Synthesis of Functionalized Oxacycles

The compound has been used in the enantioselective synthesis of functionalized, seven-, eight-, and nine-membered oxacycles . The ephedrine scaffold exerts remote stereocontrol in the functionalization of the appended oxacycle .

Synthesis of Natural Products

The compound has been used in the enantioselective synthesis of selected natural products such as (-)-quinic acid, ®-homocitric acid lactone, and (+)-laurencin .

Synthesis of Functionalized Pyrrolidines

Studies have been conducted on applications of the epoxy-morpholinone in the synthesis of functionalized pyrrolidines .

Safety and Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . The precautionary statement is P261 .

properties

IUPAC Name

(2R)-2-(methoxymethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-8-5-6-4-7-2-3-9-6/h6-7H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPELJYYPPKJKBE-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437399
Record name (2R)-2-(Methoxymethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(Methoxymethyl)morpholine

CAS RN

157791-21-4
Record name (2R)-2-(Methoxymethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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